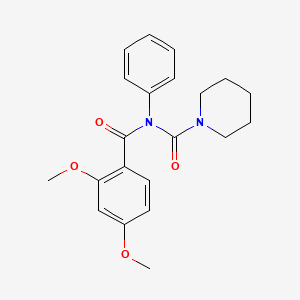
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known as DPhPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPhPD belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers
Polyamides with Enhanced Solubility
A study by More, Pasale, and Wadgaonkar (2010) explored the synthesis of new aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polyamides demonstrated enhanced solubility in common solvents and could be cast into tough, flexible films, indicating potential applications in materials science (More, Pasale, & Wadgaonkar, 2010).
Antitumor and Cytotoxic Activity
DNA-Intercalating Agents
Lee et al. (1992) synthesized a series of substituted dibenzo[1,4]dioxin-1-carboxamides and evaluated them for antitumor activity. These compounds were found to be active against P388 leukemia and Lewis lung carcinoma, suggesting a potential application in cancer therapy (Lee et al., 1992).
Carboxamide Derivatives as Cytotoxic Agents
Deady et al. (2005) extended research on carboxamide derivatives, demonstrating potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This study highlights the potential of carboxamide derivatives in designing new anticancer agents (Deady et al., 2005).
Antimicrobial and Antioxidant Studies
Synthesis and Evaluation of Antimicrobial Agents
Talupur, Satheesh, and Chandrasekhar (2021) reported on the synthesis and antimicrobial evaluation of novel compounds derived from the targeted chemical structure, showcasing their potential in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Electro-Optical and Material Properties
Aromatic Polyamides and Polyimides
Hsiao et al. (2015) focused on the synthesis and characterization of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units. These materials exhibited significant thermal stability and reversible electrochemical oxidation, suggesting applications in electro-optical devices (Hsiao et al., 2015).
Propriétés
IUPAC Name |
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-11-12-18(19(15-17)27-2)20(24)23(16-9-5-3-6-10-16)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLSSXAMWWWDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)
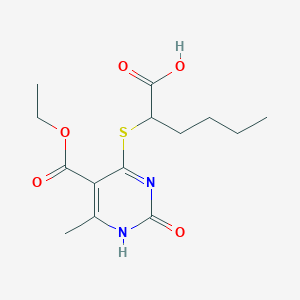
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
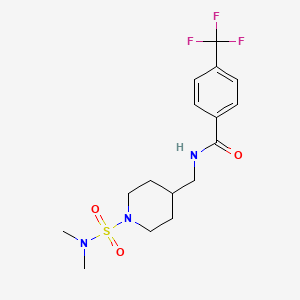
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
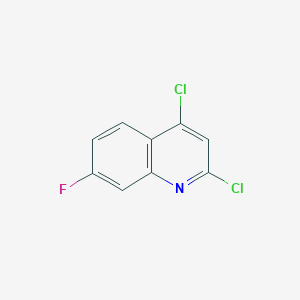
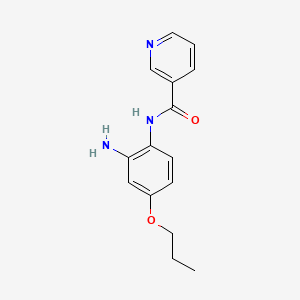
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
